(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c15-18(16,14-11-13-7-4-9-17-13)10-8-12-5-2-1-3-6-12/h1-10,14H,11H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHXERGYALKJJD-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide typically involves the reaction of furan-2-ylmethylamine with 2-phenylethenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The phenylethenesulfonamide moiety can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-benzenesulfonamide
- N-(furan-2-ylmethyl)-2-phenylethanesulfonamide
- N-(furan-2-ylmethyl)-2-phenylpropanesulfonamide
Uniqueness
(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is unique due to the presence of the phenylethenesulfonamide moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, therapeutic potential, and any relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, an ethenesulfonamide moiety, and a phenyl group, which contribute to its biological activity. The presence of the furan ring is significant as it has been associated with various pharmacological properties.
Research indicates that compounds containing furan rings can act as inhibitors of specific enzymes, particularly in the context of inflammatory diseases and viral infections. For instance, derivatives related to furan have shown promising results as inhibitors of the SARS-CoV-2 main protease (Mpro), which is critical for viral replication .
Antiviral Activity
A study highlighted that certain furan derivatives exhibit inhibitory effects against SARS-CoV-2 Mpro with IC50 values around 1.55 μM . This suggests that (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide may share similar properties, warranting further investigation into its antiviral capabilities.
Anti-inflammatory Properties
Furan compounds have been explored for their anti-inflammatory effects. Research on related thiazolidinedione derivatives indicates that they can selectively inhibit class I phosphoinositide 3-kinases (PI3K), particularly PI3Kgamma, which plays a role in inflammatory responses . This mechanism could be relevant for (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide if it shares similar structural features.
Case Studies and Research Findings
- SARS-CoV-2 Inhibition :
- PI3K Inhibition :
Data Table: Biological Activity Summary
| Compound | Target | IC50 (μM) | Activity Description |
|---|---|---|---|
| F8-B6 | SARS-CoV-2 Mpro | 1.57 | Non-peptidomimetic inhibitor with low cytotoxicity |
| AS-252424 | PI3Kgamma | 0.30 | Selective ATP-competitive inhibitor with anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
